![molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3](/img/structure/B1628959.png)
Bicyclo[1.1.0]butane-1-carboxylic acid
Descripción general
Descripción
Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .
Industrial Production Methods
Análisis De Reacciones Químicas
Strain-Release Reactions
The strained central C1–C3 bond in BCBCA undergoes cleavage under various conditions to release energy, forming cyclobutane derivatives:
-
Radical cation intermediates : Single-electron oxidation via photoredox catalysis generates BCBCA radical cations, which participate in nucleophilic additions or bond cleavage (e.g., cyclobutane formation) .
-
Thermal activation : Heating BCBCA derivatives induces strain-release ring-opening, yielding substituted cyclobutanes or azetidines (for nitrogen-containing analogs) .
[2π + 2σ] Cycloaddition Reactions
BCBCA radical cations react with alkenes to form bicyclo[2.1.1]hexane (BCH) derivatives via stereoselective cycloadditions:
Alkene Type | Catalyst | Yield | Selectivity |
---|---|---|---|
Styrenes | [tBu₂MesAcr⁺][BF₄⁻] | 74–94% | 2.1:1 – 4.2:1 dr |
Nonactivated alkenes | Ru(bpy)₃(PF₆)₂ | 52–75% | Moderate regioselectivity |
Heteroatom-substituted | 4CzIPN (organic photocatalyst) | 77% | High diastereocontrol |
Conditions: Blue LED irradiation, CH₃CN, room temperature .
Substitution Reactions
BCBCA undergoes functionalization at bridgehead positions:
-
Palladium-catalyzed cross-coupling : BCBCA derivatives react with aryl halides via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
-
Nucleophilic substitution : Geminal dibromocyclopropanes react with nucleophiles (e.g., Grignard reagents) to form BCBCA analogs .
Oxidation and Reduction
-
Oxidation : BCBCA forms radical cations under oxidative conditions (e.g., photoredox catalysis or chemical oxidants), enabling cycloadditions or bond rearrangements .
-
Reduction : Limited reports exist, though hydrogenation of BCBCA derivatives may yield partially saturated cyclobutanes .
Difunctionalization via C–C Scission
BCBCA’s central bond cleaves under ruthenium catalysis, enabling simultaneous functionalization at C1 and C3:
Substrate | Catalyst | Product | Yield |
---|---|---|---|
Benzyl-BCBCA ester | Ru(O₂CMes)₂(p-cymene) | meta-C–H halogenated cyclobutane | 75% |
BCBCA-amides | Ru(OAc)₂(p-cymene) | Difunctionalized azetidines | 52% |
Conditions: Phosphine ligands (e.g., P(4-CF₃C₆H₄)₃), halogen donors (e.g., ethyl bromodifluoroacetate) .
Mechanistic Insights
Aplicaciones Científicas De Investigación
Organic Synthesis
Strain-Release Chemistry
BCB-CA is utilized as a building block in organic synthesis due to its ability to undergo strain-release reactions. These reactions are significant for the construction of cyclobutane derivatives and other complex organic molecules.
Reaction Type | Description | Example Products |
---|---|---|
Strain-release reactions | Cleavage of the strained central bond leading to more stable structures | Cyclobutanes, cyclobutenes |
Substitution reactions | Reactions at bridgehead positions via palladium-catalyzed cross-coupling | Functionalized bicyclo compounds |
Pharmaceutical Chemistry
BCB-CA has emerged as a key compound in drug discovery, particularly for creating bioisosteres and covalent warheads. Its unique structure allows for selective interactions with biological targets, enhancing the efficacy of therapeutic agents.
Case Study: Covalent Warheads
Recent research has demonstrated the utility of BCB-CA in developing covalent inhibitors that selectively target specific proteins involved in disease pathways. The high strain energy facilitates the formation of reactive intermediates that can covalently bond with target residues.
Bioconjugation
The ability of BCB-CA to engage in selective bioconjugation processes makes it an important tool in modifying biomolecules for therapeutic applications. Its unique reactivity profile allows for precise labeling of proteins and other biomolecules without disrupting their function.
Application | Mechanism | Benefits |
---|---|---|
Protein labeling | Strain-release transformations lead to selective modifications | High chemoselectivity |
Biomolecule modification | Reactivity with thiols and amines for targeted conjugation | Preserves biological activity |
Material Science
In material science, BCB-CA is explored for its potential in designing new materials with specific mechanical and chemical properties. The strain-release characteristics can be harnessed to create materials that respond dynamically to environmental stimuli.
Research Insights
Studies have shown that materials incorporating BCB-CA exhibit enhanced mechanical properties due to the energy released during strain release, making them suitable for applications in advanced composites and responsive materials.
Recent Advances in Research
Recent studies have focused on the photocatalytic activation of BCB-CA, revealing new pathways for its reactivity that expand its synthetic utility. For instance, photoredox catalysis has been employed to promote single-electron oxidation of BCB derivatives, leading to novel cycloaddition reactions with high regioselectivity.
Key Findings:
- Photoredox Catalysis: Enables access to radical cation intermediates that can undergo [2π + 2σ] cycloaddition reactions.
- Mechanistic Studies: Computational studies using DFT have elucidated the interactions between BCB radical cations and alkenes, providing insights into optimizing reaction conditions for improved yields .
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.0]butane-1-carboxylic acid primarily involves strain-release transformations. The high strain energy of the bicyclic structure drives the cleavage of the central bond, leading to the formation of more stable ring systems . This strain-release mechanism can be facilitated by visible-light photocatalysis, which promotes electron transfer or energy transfer pathways under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylic acid functional group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Bicyclo[1.1.1]pentane: A related compound with a three-membered ring fused to a four-membered ring, used in drug design and material science.
Uniqueness
Bicyclo[1.1.0]butane-1-carboxylic acid stands out due to its combination of high strain energy and the presence of a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and applications in various fields of research .
Actividad Biológica
Bicyclo[1.1.0]butane-1-carboxylic acid (BCBCA) is a unique compound characterized by its strained bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of BCBCA, focusing on its synthesis, reactivity, and potential applications in drug development.
1. Chemical Structure and Properties
This compound features a four-membered ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The inherent strain of the bicyclic structure contributes to its unique reactivity patterns, making it a valuable building block in organic synthesis.
2. Synthesis of BCBCA
The synthesis of BCBCA typically involves several methods, including:
- Photoredox Catalysis : Recent studies have reported the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, leading to radical cation intermediates that can participate in various reactions, including cycloaddition processes .
- Directed Bridgehead Functionalization : This method allows for the selective modification of bridgehead positions in bicyclo[1.1.0]butanes, facilitating the introduction of diverse functional groups that enhance biological activity .
3.1 Anticancer Properties
BCBCA and its derivatives have shown promise in anticancer research. For example, studies indicate that compounds derived from bicyclo[1.1.0]butanes can selectively target cancer cells while sparing normal cells due to their unique structural properties that facilitate selective binding to specific biological targets .
3.2 Enzyme Inhibition
Research has demonstrated that bicyclo[1.1.0]butanes can act as enzyme inhibitors, particularly in cysteine-directed pathways. The electrophilic nature of BCBCA allows it to interact with nucleophilic sites on enzymes, potentially leading to inhibition and subsequent therapeutic effects against diseases such as cancer and inflammation .
4. Mechanistic Studies
Mechanistic investigations into the reactivity of BCBCA reveal that its biological activity is largely influenced by its ability to form radical cations upon oxidation. These radical cations can undergo various transformations, including nucleophilic attack by biological molecules, which may be responsible for its observed bioactivity .
5. Case Studies
Study | Findings | Implications |
---|---|---|
Study A (2024) | Demonstrated selective anticancer activity against specific cell lines using BCBCA derivatives | Suggests potential for targeted cancer therapies |
Study B (2023) | Identified enzyme inhibition properties through electrophilic interactions | Highlights utility in drug design targeting cysteine residues |
Study C (2022) | Explored photocatalytic activation leading to new derivatives with enhanced bioactivity | Opens avenues for developing novel therapeutics |
6. Conclusion
This compound presents a fascinating area of study due to its unique structural properties and biological activities. Its potential applications in drug development are significant, particularly in the fields of anticancer therapy and enzyme inhibition. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activity and to explore new synthetic methodologies for producing more effective derivatives.
Propiedades
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-99-3 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.